

In-Depth Technical Guide to CJ-21,058: A Novel SecA Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CJ-21,058

Cat. No.: B15568460

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **CJ-21,058**, a novel natural product with potential applications in antibacterial drug development.

Core Structure and Chemical Identity

CJ-21,058 is a recently discovered antibiotic isolated from the fermentation broth of the fungus *Phoma* sp.[1]. It is a derivative of equisetin and is classified as a tetramic acid derivative featuring a decalin ring system. Its unique structure is the basis for its biological activity as an inhibitor of the bacterial SecA protein.

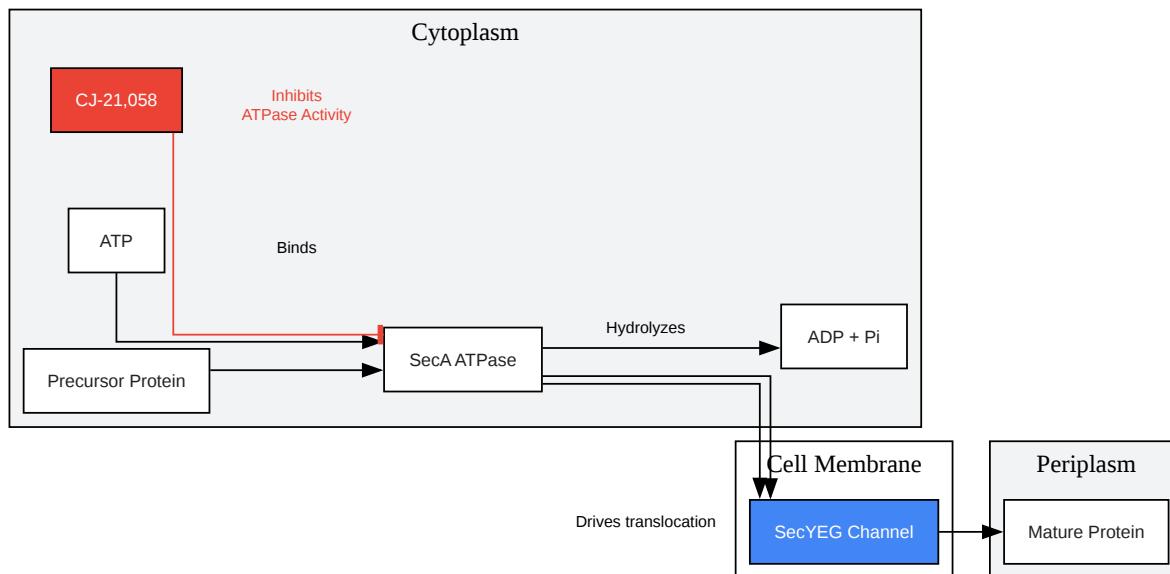
Chemical and Physical Properties

A summary of the key chemical and physical properties of **CJ-21,058** is presented in the table below. This data is crucial for its handling, formulation, and further chemical modification.

Property	Value	Source
Molecular Formula	C ₂₃ H ₃₃ NO ₄	[1]
Molecular Weight	387.5 g/mol	[1]
CAS Number	405072-57-3	[1]
Appearance	Off-white solid	[1]
Solubility	Soluble in methylene chloride, DMSO, and methanol	[1]
Purity	≥98% (by HPLC)	[1]
InChI Key	ZTPMRDYXXHRMRU-YLTLMIQISA-N	[1]
SMILES	[H] [C@]1(CO)N(C)C(=O)C(=C(/O)C@@]2(C)--INVALID-LINK--C(C)=CC3([H])C--INVALID-LINK--CC[C@]23[H])C1=O	[1]

Mechanism of Action: Inhibition of the SecA Translocase

CJ-21,058 exerts its antibacterial effect by targeting a critical component of the bacterial protein secretion system, the SecA ATPase. The Sec-dependent pathway is essential for the viability of most bacteria, responsible for translocating a wide range of proteins across the cytoplasmic membrane.


The core of this system is the SecYEG translocon, a protein-conducting channel, and the peripheral ATPase, SecA, which provides the energy for translocation through ATP hydrolysis.

CJ-21,058 specifically inhibits the translocation ATPase activity of SecA, thereby blocking the protein secretion process and leading to bacterial cell death. This targeted mechanism makes SecA an attractive target for the development of new antibiotics, as it is a highly conserved bacterial protein with no mammalian counterpart.[\[2\]](#)[\[3\]](#)

The inhibitory activity of **CJ-21,058** on SecA translocation ATPase has been quantified with an IC₅₀ of 15 µg/mL.[4]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory action of **CJ-21,058** on the bacterial SecA-dependent protein translocation pathway.

[Click to download full resolution via product page](#)

Inhibition of SecA-mediated protein translocation by **CJ-21,058**.

Experimental Protocols

While the full text of the original publication detailing the specific experimental protocols for **CJ-21,058** was not publicly available, this section provides detailed methodologies for key experiments based on standard practices for the isolation of similar natural products and the assessment of SecA inhibition, as described in related literature.

Fermentation and Isolation of CJ-21,058 (General Protocol)

This protocol outlines a general procedure for the fermentation of the producing fungal strain and the subsequent isolation and purification of **CJ-21,058**.

- Fermentation:

- An inoculum of *Phoma* sp. (CL47745) is prepared by growing the fungus in a seed medium (e.g., potato dextrose broth) for 2-3 days at 28°C with shaking.
- The seed culture is then used to inoculate a production medium (e.g., a nutrient-rich broth containing glucose, yeast extract, and mineral salts).
- Fermentation is carried out in a large-scale fermenter for 7-10 days at 28°C with controlled aeration and agitation.

- Extraction:

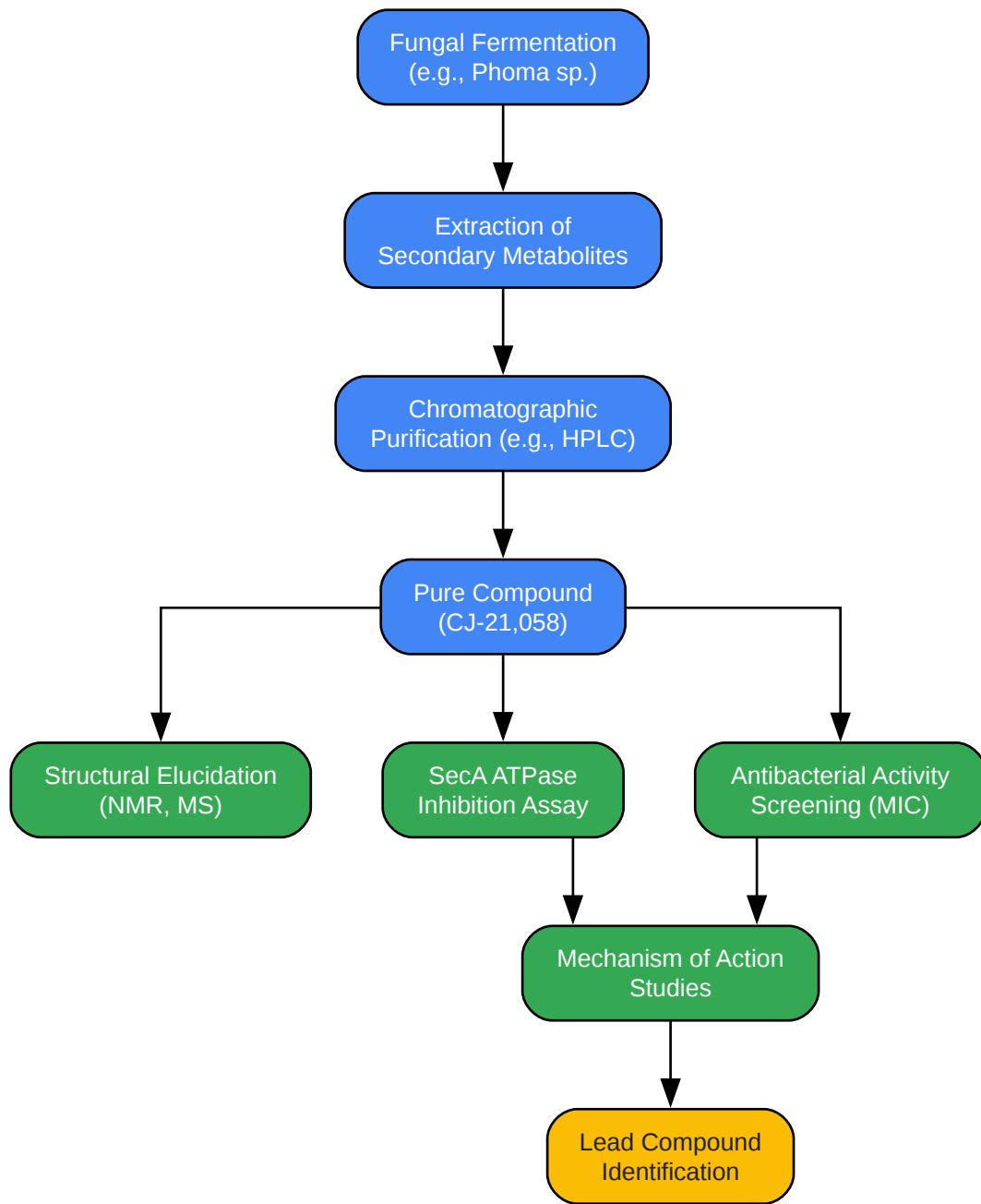
- The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.
- The supernatant is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or methylene chloride.
- The organic phase, containing the crude extract of **CJ-21,058**, is collected and concentrated under reduced pressure.

- Purification:

- The crude extract is subjected to a series of chromatographic steps for purification.
- Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., hexane to ethyl acetate) to separate compounds based on polarity.

- Preparative HPLC: Fractions containing **CJ-21,058** are further purified by reversed-phase high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water).
- The purity of the isolated **CJ-21,058** is assessed by analytical HPLC and its structure is confirmed by spectroscopic methods (NMR, MS).

SecA Translocation ATPase Inhibition Assay (General Protocol)


This assay measures the effect of **CJ-21,058** on the ATP hydrolysis activity of SecA that is coupled to protein translocation.

- Preparation of Components:
 - SecA Protein: Recombinant SecA protein is overexpressed in *E. coli* and purified using affinity chromatography.
 - SecYEG Proteoliposomes: The SecYEG protein complex is purified and reconstituted into liposomes prepared from *E. coli* phospholipids.
 - Precursor Protein: A model precursor protein (e.g., proOmpA) is synthesized and radiolabeled (e.g., with ^{35}S -methionine) via in vitro transcription/translation.
- Assay Procedure:
 - The reaction mixture contains purified SecA, SecYEG proteoliposomes, and the radiolabeled precursor protein in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂).
 - CJ-21,058**, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
 - The translocation reaction is initiated by the addition of ATP.
 - The reaction is incubated at 37°C for a defined period (e.g., 15-30 minutes).

- Measurement of ATPase Activity:
 - The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified. This can be done using a colorimetric method (e.g., malachite green assay) or by using [γ - ^{32}P]ATP and measuring the released ^{32}P -Pi.
 - The IC_{50} value is determined by plotting the percentage of inhibition of ATPase activity against the concentration of **CJ-21,058**.

Experimental Workflow Diagram

The following diagram provides a visual representation of a typical experimental workflow for the discovery and initial characterization of a novel SecA inhibitor like **CJ-21,058**.

[Click to download full resolution via product page](#)

Workflow for the discovery and characterization of **CJ-21,058**.

Conclusion and Future Directions

CJ-21,058 represents a promising new scaffold for the development of novel antibacterial agents. Its specific inhibition of the essential bacterial SecA protein offers a targeted approach to combatting bacterial infections, including those caused by multidrug-resistant strains. Further research is warranted to explore the structure-activity relationships of **CJ-21,058** derivatives to

optimize its potency and pharmacokinetic properties. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate this and other potential SecA inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SecA protein hydrolyzes ATP and is an essential component of the protein translocation ATPase of *Escherichia coli* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic A10255 (Thioplatin) Enhances Fibrin Binding and Activation of Plasminogen [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Dissociation of the dimeric SecA ATPase during protein translocation across the bacterial membrane - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to CJ-21,058: A Novel SecA Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568460#structure-and-chemical-properties-of-cj-21-058]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com